7-Methylindoline
Overview
Description
7-Methylindoline is a heterocyclic compound with the molecular formula C9H11N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
While specific synthesis methods for 7-Methylindoline were not found in the search results, indoles, including 7-Methylindoline, are often synthesized using metal-free Lewis acids . These reactions are typically carried out in water, which has unique physical and chemical properties that aid many organic reactions .Molecular Structure Analysis
The molecular structure of 7-Methylindoline consists of a benzene ring fused to a pyrrole ring with a methyl group attached to the seventh carbon . The average mass is 133.190 Da and the monoisotopic mass is 133.089142 Da .Chemical Reactions Analysis
7-Methylindoline can participate in various chemical reactions. For instance, it can undergo dehydrogenative silylation, a process that involves the direct selective silylation of (hetero)arenes with hydrosilanes . This reaction is catalyzed by metal-free Lewis acids .Physical And Chemical Properties Analysis
7-Methylindoline has a boiling point of 266 °C and a melting point of 80-84 °C . It is a solid at room temperature .Scientific Research Applications
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Synthesis of Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of alkaloids, which are a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms .
- Method : The essential 6,7-indolyne material was easily generated through a Bartoli indole synthesis using functionalized vinyl magnesium bromide and nitrobenzenes .
- Results : This approach enables the trikentrins and the related herbindoles to be quickly admitted .
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Synthesis in Water
- Field : Green Chemistry
- Application : Indole and its derivatives can be synthesized in water, which is an environmentally friendly medium .
- Method : Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives .
- Results : The reactions are conducted both in water only and in a mixture of water with an organic solvent, thus holding a great potential to produce libraries of such compounds in water .
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[3 + 3] Annulation
- Field : Organic Synthesis
- Application : A dinuclear zinc-ProPhenol complex as a catalyst, an efficient and novel [3 + 3] annulation of indoline-2-thiones and isatylidene malononitriles has been successfully developed .
- Method : This practical methodology gives access to a broad range of chiral spiro[indoline-3,4’-thiopyrano[2,3-b]indole] derivatives .
- Results : The method provides good yields .
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Biologically Active Compounds
- Field : Pharmacology
- Application : Indole derivatives are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method : The application of indole derivatives in this field involves the synthesis of these compounds and their subsequent testing in biological systems .
- Results : Indoles, both natural and synthetic, show various biologically vital properties .
-
Synthesis of Selected Alkaloids
- Field : Organic Chemistry
- Application : Indole derivatives are used in the synthesis of selected alkaloids .
- Method : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields .
- Results : This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield .
- Brønsted Base and Lewis Acid Cooperative Activation
- Field : Organic Chemistry
- Application : A dinuclear zinc-ProPhenol complex as a catalyst, an efficient and novel [3 + 3] annulation of indoline-2-thiones and isatylidene malononitriles has been successfully developed via the Brønsted base and Lewis acid cooperative activation model .
- Method : This practical methodology gives access to a broad range of chiral spiro[indoline-3,4’-thiopyrano[2,3-b]indole] derivatives .
- Results : The method provides good yields .
Safety And Hazards
Future Directions
While specific future directions for 7-Methylindoline were not found in the search results, indoles, including 7-Methylindoline, are frequently used as building blocks for pharmacologically-active drug candidates . Therefore, the development of new synthesis methods and the exploration of its biological properties could be potential future directions .
properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-3-2-4-8-5-6-10-9(7)8/h2-4,10H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPDSANSNOUOLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495227 | |
Record name | 7-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylindoline | |
CAS RN |
65673-86-1 | |
Record name | 7-Methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65673-86-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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